4-(3,4,5-Trimethoxyphenyl)butan-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(3,4,5-trimethoxyphenyl)butan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-9(14)5-6-10-7-11(15-2)13(17-4)12(8-10)16-3/h7-8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICCJSUMFVUGHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC(=C(C(=C1)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Therapeutic potential of 4-(3,4,5-Trimethoxyphenyl)butan-2-one in pharmacology
An In-Depth Technical Guide to the Therapeutic Potential of 4-(3,4,5-Trimethoxyphenyl)butan-2-one in Pharmacology
Abstract
The 3,4,5-trimethoxyphenyl (TMP) moiety is a cornerstone pharmacophore, integral to the structure of numerous natural and synthetic compounds with potent biological activities. Its presence in clinically significant agents like colchicine and combretastatin A-4 underscores its importance in modulating protein-protein interactions, particularly with tubulin. This technical guide presents a prospective analysis of a novel compound, 4-(3,4,5-Trimethoxyphenyl)butan-2-one, exploring its therapeutic potential based on established structure-activity relationships of TMP-containing molecules. We hypothesize that this compound possesses significant anticancer and anti-inflammatory properties. This document serves as a comprehensive roadmap for the synthesis, characterization, and preclinical evaluation of this promising, yet unexplored, chemical entity. It is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to investigate its pharmacological profile and advance its development.
Introduction: The Significance of the 3,4,5-Trimethoxyphenyl Moiety
The 3,4,5-trimethoxyphenyl (TMP) group is a privileged scaffold in medicinal chemistry, renowned for its role in conferring potent cytotoxic and anti-inflammatory activities.[1] This structural motif is a key feature of numerous microtubule-targeting agents that have been developed as potent tubulin inhibitors for cancer treatment.[2] The TMP moiety is critical for the high-affinity binding to the colchicine site on β-tubulin, which disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis.[3] Chalcones and other derivatives bearing the TMP scaffold have consistently demonstrated significant antiproliferative effects across various cancer cell lines.[1][4]
Given this precedent, 4-(3,4,5-Trimethoxyphenyl)butan-2-one, a structurally related but novel compound, represents a compelling candidate for pharmacological investigation. This guide outlines a logical, data-driven framework for exploring its therapeutic potential, from initial synthesis to comprehensive preclinical assessment.
Proposed Synthesis and Physicochemical Characterization
A robust and scalable synthesis is the first critical step in the evaluation of a new chemical entity. Based on established methods for the synthesis of 4-arylbutan-2-ones, an aldol condensation reaction is proposed as a direct and efficient route.[5]
Synthetic Protocol
The synthesis involves a base-catalyzed aldol condensation of 3,4,5-trimethoxybenzaldehyde with acetone, followed by purification.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 3,4,5-trimethoxybenzaldehyde (1 equivalent) in acetone (10-15 equivalents), add a solution of aqueous sodium hydroxide (2 equivalents) dropwise at room temperature with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Upon completion, neutralize the reaction mixture with dilute hydrochloric acid (HCl) to pH ~7.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic extract under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-(3,4,5-Trimethoxyphenyl)butan-2-one.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC).
Synthesis Workflow Diagram
Predicted Physicochemical Properties
A preliminary in silico assessment of the compound's drug-like properties is essential for guiding further development.
| Property | Predicted Value | Significance |
| Molecular Formula | C₁₃H₁₈O₄ | Foundational for all calculations |
| Molecular Weight | 238.28 g/mol | Adheres to Lipinski's Rule of Five (<500) |
| LogP (Octanol/Water) | ~1.5 - 2.5 | Indicates good membrane permeability |
| Hydrogen Bond Donors | 0 | Favorable for oral bioavailability |
| Hydrogen Bond Acceptors | 4 | Within acceptable limits for drug-likeness |
| Polar Surface Area (PSA) | ~44.8 Ų | Suggests good oral absorption potential |
Hypothesized Pharmacological Activity
Based on the extensive literature on TMP-containing compounds, we propose two primary mechanisms of action for 4-(3,4,5-Trimethoxyphenyl)butan-2-one: anticancer and anti-inflammatory activity.
Anticancer Potential: Tubulin Polymerization Inhibition
The TMP moiety is a well-established pharmacophore for binding to the colchicine site of tubulin.[3] We hypothesize that 4-(3,4,5-Trimethoxyphenyl)butan-2-one will act as a microtubule-destabilizing agent.
Proposed Mechanism:
-
Binding to Tubulin: The compound binds to the colchicine site on β-tubulin dimers.
-
Inhibition of Polymerization: This binding event prevents the polymerization of tubulin into microtubules.
-
Microtubule Disruption: The dynamic instability of the microtubule network is disrupted, leading to a dysfunctional mitotic spindle.
-
Cell Cycle Arrest: The spindle assembly checkpoint is activated, causing cell cycle arrest in the G2/M phase.
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to cancer cell death.
Anti-inflammatory Potential: Modulation of Inflammatory Pathways
Phenolic compounds are known to possess anti-inflammatory properties. We hypothesize that the target compound will modulate key inflammatory mediators.
Proposed Mechanism:
-
Inhibition of Pro-inflammatory Enzymes: The compound may inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), reducing the synthesis of prostaglandins and leukotrienes.
-
Suppression of Inflammatory Cytokines: It may suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in activated immune cells (e.g., macrophages).
-
Reduction of Oxidative Stress: The compound could potentially scavenge reactive oxygen species (ROS), which are often elevated during inflammation.
Comprehensive Preclinical Development Plan
A structured, phased approach to preclinical testing is necessary to validate the hypothesized therapeutic potential and establish a safety profile.[6][7]
In Vitro Evaluation Workflow
Initial screening will be performed using a battery of in vitro assays to confirm the biological activity and elucidate the mechanism of action.[8]
Protocol 1: Cell Viability (MTT) Assay [9]
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the compound dilutions. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours until formazan crystals form.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Protocol 2: Nitric Oxide (NO) Inhibition Assay [10]
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate and incubate for 24 hours.
-
Treatment: Pre-treat cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent.
-
Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Analysis: Determine the concentration of nitrite and calculate the percentage of NO inhibition.
In Vitro ADME/Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties is crucial to identify potential liabilities.[11][12]
| Assay | Purpose | Method |
| Metabolic Stability | Predict in vivo clearance | Incubation with liver microsomes/hepatocytes |
| Plasma Protein Binding | Determine the fraction of free, active drug | Equilibrium dialysis |
| Permeability | Predict oral absorption | Caco-2 or PAMPA assay |
| CYP450 Inhibition | Assess potential for drug-drug interactions | Fluorometric or luminescent assays |
| hERG Inhibition | Screen for potential cardiotoxicity | Patch-clamp or binding assays |
| Genotoxicity | Evaluate potential to damage DNA | Ames test, Comet assay |
In Vivo Evaluation
Promising candidates from in vitro studies should be advanced to in vivo animal models to evaluate efficacy and safety in a whole-organism context.[13][14]
Protocol 3: Human Tumor Xenograft Model
This model assesses the anticancer efficacy of the compound in vivo.
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., HCT-116) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment: Administer the test compound (e.g., via intraperitoneal injection or oral gavage) daily for a specified period (e.g., 21 days). The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Analysis: Calculate the percentage of tumor growth inhibition (TGI).
Protocol 4: Carrageenan-Induced Paw Edema Model [15]
This is a standard model for evaluating acute anti-inflammatory activity.
-
Animal Acclimatization: Acclimatize male Wistar rats for one week.
-
Baseline Measurement: Measure the initial paw volume of each rat using a plethysmometer.
-
Treatment: Administer the test compound or a reference drug (e.g., Diclofenac) orally one hour before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Conclusion and Future Directions
The structural analogy of 4-(3,4,5-Trimethoxyphenyl)butan-2-one to known potent bioactive molecules strongly suggests its potential as a novel therapeutic agent, particularly in the fields of oncology and inflammation. The 3,4,5-trimethoxyphenyl moiety serves as a powerful starting point for its pharmacological investigation. The preclinical development plan detailed in this guide provides a rigorous and systematic framework for validating these hypotheses.
Successful outcomes from these studies would warrant further investigation, including:
-
Lead Optimization: Modifying the chemical structure to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism Deconvolution: In-depth studies to fully elucidate the molecular targets and signaling pathways affected by the compound.
-
Exploration of Other Therapeutic Areas: Investigating its potential in other diseases where tubulin dysfunction or inflammation are implicated, such as neurodegenerative disorders.
This technical guide establishes the scientific premise and provides the necessary methodological tools to unlock the therapeutic potential of 4-(3,4,5-Trimethoxyphenyl)butan-2-one, potentially adding a new and valuable candidate to the drug development pipeline.
References
- Patil, A. S., et al. (2018). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 9(8), 3134-3140.
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Slideshare. (2016, November 28). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Retrieved from [Link]
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Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from [Link]
- Asuquo, O. R., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Applied Pharmaceutical Science, 9(11), 125-131.
- Lós, B. B., et al. (2021). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista de Ciências Farmacêuticas Básica e Aplicada, 42, e702.
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PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]
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Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-[4-(2-Hydroxyethoxy)phenyl]butan-2-one. Retrieved from [Link]
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Profil. (n.d.). The phases of preclinical and clinical trials. Retrieved from [Link]
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PubMed. (2024, June 30). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. Retrieved from [Link]
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ResearchGate. (n.d.). Overview of the most representative synthetic routes for 4-arylbutan-2-ones. Retrieved from [Link]
- Capula, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3413-3418.
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MDPI. (2025, April 9). 4-[2-(Chlorodiphenylstannyl)phenyl]-4-hydroxybutan-2-one. Retrieved from [Link]
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MDPI. (n.d.). Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. Retrieved from [Link]
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NIH. (n.d.). Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling. Retrieved from [Link]
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Fios Genomics. (n.d.). Preclinical Phase Of The Drug Development Process - An Overview. Retrieved from [Link]
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ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]
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ResearchGate. (2022, August 6). (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Retrieved from [Link]
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Nuvisan. (n.d.). Ensuring drug safety and efficacy: the preclinical development process. Retrieved from [Link]
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MDPI. (2023, June 2). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Retrieved from [Link]
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MDPI. (2024, December 17). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Retrieved from [Link]
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Quora. (2023, November 20). What is the synthesis of 4-phenyl-2-butanol from benzene?. Retrieved from [Link]
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NIH. (2021, June 21). Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. Retrieved from [Link]
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ResearchGate. (2022, October 15). 3,4,5-Trimethoxychalcones Tubulin Inhibitors with a Stable Colchicine Binding Site as Potential Anticancer Agents. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 4-hydroxy-4-phenylbutan-2-one (adapted from ref. 38). Retrieved from [Link]
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Solubility Profiling of 4-(3,4,5-Trimethoxyphenyl)butan-2-one: A Methodological and Thermodynamic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) or its intermediates in organic solvents is a critical physicochemical property that governs process development, formulation, and bioavailability. This guide provides a comprehensive framework for the systematic determination and analysis of the solubility of 4-(3,4,5-Trimethoxyphenyl)butan-2-one, a compound of interest due to its structural relation to bioactive natural products and pharmacologically active chalcones.[1][2] In the absence of extensive published data for this specific molecule, this document serves as a first-principles guide, detailing the experimental methodologies, theoretical underpinnings, and data modeling techniques required to generate a robust solubility profile. We will explore the isothermal equilibrium method, analytical quantification, and the application of thermodynamic models such as the modified Apelblat and van't Hoff equations to translate raw experimental data into fundamental thermodynamic parameters.[3][4]
Introduction: The Significance of Solubility in Pharmaceutical Sciences
4-(3,4,5-Trimethoxyphenyl)butan-2-one belongs to a class of compounds featuring the trimethoxyphenyl moiety, a key pharmacophore found in numerous natural and synthetic molecules with significant biological activity, including anticancer and microtubule-depolymerizing effects.[1] The development of this, or any, potential drug candidate into a viable therapeutic product is critically dependent on a thorough understanding of its physicochemical properties. Among these, solubility is paramount.
Solubility data in various organic solvents are indispensable for:
-
Crystallization and Purification: Selecting appropriate anti-solvents and optimizing yield and crystal habit.
-
Formulation Development: Designing stable liquid dosage forms or enabling advanced formulations like nanosuspensions.[5]
-
Predicting Bioavailability: While aqueous solubility is key, solubility in organic solvents can inform partitioning behavior and membrane permeability.[6]
-
Process Safety and Scale-up: Ensuring material compatibility and process efficiency during manufacturing.
This guide provides the scientific rationale and detailed protocols for researchers to independently and accurately determine the solubility of 4-(3,4,5-Trimethoxyphenyl)butan-2-one.
Foundational Principles: The Thermodynamics of Dissolution
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG°sol). For dissolution to be spontaneous, ΔG°sol must be negative. This is related to the enthalpy (ΔH°sol) and entropy (ΔS°sol) of solution by the Gibbs equation:
ΔG°sol = ΔH°sol - TΔS°sol
-
Enthalpy of Solution (ΔH°sol): Represents the net energy change from breaking solute-solute and solvent-solvent bonds and forming new solute-solvent bonds. An endothermic process (ΔH°sol > 0) absorbs heat, while an exothermic one (ΔH°sol < 0) releases it. The dissolution of most crystalline solids is endothermic.[7]
-
Entropy of Solution (ΔS°sol): Reflects the change in randomness or disorder. The dissolution of a highly ordered crystal into a liquid phase typically results in a large increase in entropy (ΔS°sol > 0).
Temperature is a critical factor; for an endothermic process, increasing the temperature will increase the solubility of the compound.[8]
Experimental Protocol: Isothermal Equilibrium Solubility Determination
The most reliable method for determining the thermodynamic solubility of a compound is the isothermal equilibrium or "shake-flask" method. This technique measures the concentration of a solute in a saturated solution that is in equilibrium with the solid phase at a constant temperature. The gravimetric method is a fundamental and highly accurate technique for quantifying the dissolved solute.[9][10]
Materials and Equipment
-
Solute: 4-(3,4,5-Trimethoxyphenyl)butan-2-one (purity > 99%, with solid-state form characterized by DSC or PXRD).
-
Solvents: A selection of analytical grade organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO)).
-
Equipment:
-
Thermostatic shaker bath or incubator with precise temperature control (±0.1 °C).
-
Analytical balance (readability ±0.01 mg).
-
Glass vials with PTFE-lined screw caps.
-
Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material).
-
Drying oven or vacuum oven.
-
Pipettes and other standard laboratory glassware.
-
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid 4-(3,4,5-Trimethoxyphenyl)butan-2-one to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[8]
-
Solvent Addition: Add a known volume or mass of the selected organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 298.15 K, 303.15 K, etc.). Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to achieve a stable concentration.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 2-4 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to prevent premature crystallization. Immediately filter the solution through a syringe filter into a pre-weighed vial.
-
Quantification (Gravimetric):
-
Record the mass of the empty vial (W1).
-
Record the mass of the vial containing the filtered saturated solution (W2).
-
Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 50-60 °C). A vacuum oven is preferred to facilitate evaporation at lower temperatures.
-
Continue drying until a constant mass is achieved. Record the final mass of the vial with the dry solute residue (W3).[11]
-
Data Calculation
The mole fraction solubility (x) can be calculated as follows:
-
Mass of dissolved solute: msolute = W3 - W1
-
Mass of solvent: msolvent = W2 - W3
-
Moles of solute: nsolute = msolute / Msolute (where Msolute is the molar mass of the compound)
-
Moles of solvent: nsolvent = msolvent / Msolvent (where Msolvent is the molar mass of the solvent)
-
Mole fraction solubility (x) : x = nsolute / (nsolute + nsolvent)
This entire procedure should be repeated at various temperatures to establish the temperature dependence of solubility.
Thermodynamic Modeling of Solubility Data
Once experimental solubility data (mole fraction, x) are collected at various temperatures (T), thermodynamic models can be used to correlate the data and extract valuable thermodynamic parameters.[4][12]
Modified Apelblat Equation
The modified Apelblat equation is a semi-empirical model that is widely used to correlate solubility with temperature.[3][13] It is expressed as:
ln(x) = A + B/T + C ln(T)
Where A, B, and C are empirical parameters obtained by fitting the model to the experimental data. A and B relate to the non-ideality and the enthalpy of solution, respectively, while C reflects the influence of temperature on the heat capacity of solution. This model is known for its accuracy in fitting experimental data.[4][13]
van't Hoff Equation
The van't Hoff equation provides a direct link between solubility and the thermodynamic properties of dissolution. Assuming the activity coefficient of the solute is constant and the change in heat capacity is negligible, the ideal form is:
ln(x) = -ΔH°sol / (R * T) + ΔS°sol / R
Where:
-
ΔH°sol is the standard enthalpy of solution.
-
ΔS°sol is the standard entropy of solution.
-
R is the universal gas constant (8.314 J·mol-1·K-1).
A plot of ln(x) versus 1/T yields a straight line with a slope of -ΔH°sol/R and an intercept of ΔS°sol/R. This allows for the direct calculation of the enthalpy and entropy of the dissolution process.[4] The Gibbs free energy of solution can then be calculated at any given temperature.
Data Presentation
All quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvents and temperatures.
Table 1: Hypothetical Mole Fraction Solubility (x) of 4-(3,4,5-Trimethoxyphenyl)butan-2-one
| Temperature (K) | Methanol | Acetone | Ethyl Acetate |
|---|---|---|---|
| 298.15 | x1 | x2 | x3 |
| 303.15 | x4 | x5 | x6 |
| 308.15 | x7 | x8 | x9 |
| 313.15 | x10| x11| x12|
Conclusion
A comprehensive understanding of the solubility of 4-(3,4,5-Trimethoxyphenyl)butan-2-one in organic solvents is a foundational requirement for its rational development. This guide has outlined a robust, self-validating framework for the experimental determination and thermodynamic analysis of its solubility profile. By employing the isothermal equilibrium method coupled with gravimetric analysis, researchers can generate high-quality, reproducible data. Subsequent correlation with established thermodynamic models, such as the modified Apelblat and van't Hoff equations, not only provides a mathematical description of the solubility behavior but also yields critical insights into the thermodynamics of the dissolution process. This systematic approach enables informed solvent selection, facilitates process optimization, and ultimately accelerates the path from discovery to application.
References
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The Good Scents Company. (n.d.). 3-hydroxy-4-phenyl-2-butanone. Retrieved from [Link]
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Di Profio, G., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics, 124233. Retrieved from [Link]
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Li, R., et al. (2022). Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents. Journal of Chemical & Engineering Data, 67(7), 1840–1849. Retrieved from [Link]
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Othman, M., et al. (2024). Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. Molecules, 29(18), 4373. Retrieved from [Link]
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Qureshi, A., Vyas, J., & Upadhyay, U.M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Rahayu, S., et al. (2023). Structure of Butan-2-one,4-(3- hydroxy-2-methoxyphenyl) present in Zingiber officinale with retention time= 12.248 using GC-MS analysis. ResearchGate. Retrieved from [Link]
-
Wang, J., et al. (2018). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. Journal of Chemical & Engineering Data, 63(7), 2419-2426. Retrieved from [Link]
-
Sahu, P.K. (n.d.). Determination of Solubility by Gravimetric Method. Pharmaffinity. Retrieved from [Link]
-
Wang, Z., et al. (2023). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. Molecules, 28(5), 2390. Retrieved from [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone.
-
Di Profio, G., et al. (2024). Predicting drug solubility in organic solvents mixtures. University of Padova. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 8: Gravimetric Methods. Retrieved from [Link]
-
Alshehri, S., et al. (2021). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Molecules, 26(23), 746. Retrieved from [Link]
-
ResearchGate. (n.d.). An Alternate Preparation of 3,4,5-Trimethoxyphenol. Retrieved from [Link]
-
Wang, Y., et al. (2023). Solubility and Thermodynamic Modeling of 5-Nitrofurazone in Pure Solvents and Binary Solvent Mixtures. Journal of Chemical & Engineering Data, 68(6), 1599–1610. Retrieved from [Link]
-
Farmer, T.J., et al. (2021). 3-Methoxybutan-2-one as a sustainable bio-based alternative to chlorinated solvents. Green Chemistry, 23(24), 9940-9949. Retrieved from [Link]
-
Larsson, M. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,4-dimethoxy-2-butanone. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of the solubility and thermodynamic properties of wedelolactone in a binary solvent of ethanol and water. Retrieved from [Link]
-
Wikipedia. (n.d.). Gravimetric analysis. Retrieved from [Link]
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- 1. Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
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- 10. msesupplies.com [msesupplies.com]
- 11. pharmajournal.net [pharmajournal.net]
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- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Catalytichydrogenation of 4-(3,4,5-trimethoxyphenyl)-3-buten-2-one
Introduction: The Significance of Reducing α,β-Unsaturated Ketones
The selective reduction of α,β-unsaturated ketones is a cornerstone transformation in organic synthesis, providing access to saturated ketones that are pivotal intermediates in the development of pharmaceuticals and other fine chemicals. The compound 4-(3,4,5-trimethoxyphenyl)-3-buten-2-one belongs to the chalcone family, a class of compounds extensively studied for their diverse biological activities, including anticancer properties.[1][2] The 3,4,5-trimethoxyphenyl motif, in particular, is a known pharmacophore that can impart significant biological effects.[3]
The catalytic hydrogenation of 4-(3,4,5-trimethoxyphenyl)-3-buten-2-one to the corresponding saturated ketone, 4-(3,4,5-trimethoxyphenyl)butan-2-one, removes the reactive α,β-unsaturated system while preserving the ketone functionality for further synthetic manipulations. This application note provides detailed protocols for this transformation using common heterogeneous catalysts, offering insights into catalyst selection, reaction optimization, and analytical monitoring.
Understanding the Reaction: Mechanism and Chemoselectivity
Catalytic hydrogenation of alkenes is a reduction reaction where hydrogen gas (H₂) is added across the carbon-carbon double bond in the presence of a metal catalyst.[4] This process is typically a syn-addition, where both hydrogen atoms add to the same face of the double bond.[4] The reaction is exothermic, driven by the formation of stronger C-H sigma bonds at the expense of a weaker C-C pi bond and the H-H bond.[4]
A key challenge in the hydrogenation of α,β-unsaturated ketones is achieving chemoselectivity. The desired outcome is the reduction of the carbon-carbon double bond without affecting the carbonyl group. Fortunately, the C=C bond is generally more susceptible to catalytic hydrogenation than the C=O bond under mild conditions.[4] Common heterogeneous catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel are widely used for this selective transformation.[5][6]
Catalyst Selection and Rationale
The choice of catalyst is critical and depends on the desired reactivity, selectivity, and the presence of other functional groups in the molecule.
-
Palladium on Carbon (Pd/C): This is often the catalyst of choice for the hydrogenation of alkenes due to its high activity, selectivity, and cost-effectiveness.[6] It is particularly effective for the reduction of C=C double bonds in α,β-unsaturated ketones without significant reduction of the carbonyl group under mild conditions (e.g., atmospheric pressure of H₂).[7] Protic solvents like ethanol or methanol are commonly used and can accelerate the reaction rate.[8]
-
Raney Nickel: This is a finely divided, porous nickel catalyst with a high surface area, prepared by leaching aluminum from a nickel-aluminum alloy with sodium hydroxide.[5][9] It is a powerful catalyst for the hydrogenation of a wide range of functional groups, including alkenes and carbonyls.[9] For selective reduction of the C=C bond in enones, milder conditions (lower temperature and pressure) are generally employed. Raney Nickel is also particularly effective for the desulfurization of thioacetals, offering an alternative route to reduce ketones to alkanes.[5]
-
Platinum(IV) Oxide (PtO₂, Adams' catalyst): This catalyst is typically used for hydrogenations that may be difficult with Pd/C. It is often employed when there is a risk of dehalogenation of aromatic halides with palladium catalysts.[6] PtO₂ is a precatalyst that is reduced in situ by hydrogen to form highly active platinum black.[10]
Experimental Protocols
The following protocols are designed for the laboratory-scale hydrogenation of 4-(3,4,5-trimethoxyphenyl)-3-buten-2-one. Safety Note: Catalytic hydrogenation involves flammable hydrogen gas and pyrophoric catalysts (especially used Pd/C and Raney Nickel). All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.[8]
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is a general and widely applicable method for the selective hydrogenation of the C=C double bond.
Materials:
-
4-(3,4,5-trimethoxyphenyl)-3-buten-2-one
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Celite® for filtration
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogen balloon setup or hydrogenation apparatus
-
Filtration apparatus
Procedure:
-
Vessel Preparation: To a clean, dry two-necked round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (5-10 mol% relative to the substrate).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for several minutes to remove oxygen.[8]
-
Solvent and Substrate Addition: Under a positive pressure of the inert gas, add the solvent (e.g., ethanol, 10-20 mL per gram of substrate). Then, add the 4-(3,4,5-trimethoxyphenyl)-3-buten-2-one.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 2-3 times to ensure the atmosphere is saturated with hydrogen. For reactions requiring higher pressure, a Parr hydrogenation apparatus can be used.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting material.
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of the reaction solvent to ensure complete recovery of the product. Caution: The used Pd/C on the Celite® pad is pyrophoric and should be kept wet with water and disposed of in a designated waste container.[8]
-
Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-(3,4,5-trimethoxyphenyl)butan-2-one. The product can be further purified by column chromatography or recrystallization if necessary.
Protocol 2: Hydrogenation using Raney Nickel
This protocol provides an alternative to palladium-based catalysts and can be advantageous in certain synthetic strategies.
Materials:
-
4-(3,4,5-trimethoxyphenyl)-3-buten-2-one
-
Raney Nickel (slurry in water or ethanol)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus
Procedure:
-
Catalyst Preparation: Carefully wash the commercial Raney Nickel slurry with the reaction solvent (e.g., ethanol) several times by decantation to remove the storage liquid. Caution: Raney Nickel is pyrophoric, especially when dry. Always keep it wet with a solvent.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add the 4-(3,4,5-trimethoxyphenyl)-3-buten-2-one dissolved in the chosen solvent.
-
Catalyst Addition: Under a stream of inert gas, add the washed Raney Nickel to the reaction mixture.
-
Hydrogenation: Connect the flask to a hydrogenation apparatus and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 1-4 atm).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) to increase the reaction rate if necessary. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, depressurize the vessel and purge with an inert gas.
-
Catalyst Removal: Allow the Raney Nickel to settle, and then carefully decant the supernatant. Alternatively, filter the mixture through a pad of Celite®. The catalyst should be kept wet and disposed of properly.
-
Product Isolation: Concentrate the solution under reduced pressure to yield the crude product, which can be purified as needed.
Protocol 3: Hydrogenation using Platinum(IV) Oxide (Adams' Catalyst)
This protocol is useful for substrates that may be sensitive to other catalysts or require more forcing conditions.
Materials:
-
4-(3,4,5-trimethoxyphenyl)-3-buten-2-one
-
Platinum(IV) oxide (PtO₂)
-
Ethanol (EtOH) or Acetic Acid (AcOH)
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Hydrogenation apparatus
Procedure:
-
Reaction Setup: In a hydrogenation flask, dissolve the 4-(3,4,5-trimethoxyphenyl)-3-buten-2-one in the chosen solvent (e.g., ethanol).
-
Catalyst Addition: Add the Platinum(IV) oxide to the solution.
-
Hydrogenation: Place the flask in a hydrogenation apparatus, evacuate the air, and introduce hydrogen gas. The PtO₂ will be reduced in situ to platinum black, which is the active catalyst. This is often observed as a color change from brown to black.
-
Reaction Conditions: Shake or stir the reaction mixture under a positive pressure of hydrogen (typically 1-3 atm) at room temperature.
-
Monitoring and Work-up: Monitor the reaction by observing the cessation of hydrogen uptake or by analytical techniques like TLC. Once complete, vent the hydrogen and purge with an inert gas.
-
Catalyst and Product Isolation: Remove the platinum black by filtration through Celite®. Concentrate the filtrate to obtain the crude product. If acetic acid was used as the solvent, it should be removed under reduced pressure, and an extractive work-up may be necessary to isolate the product.
Data Presentation: Comparison of Protocols
| Parameter | Protocol 1 (Pd/C) | Protocol 2 (Raney Ni) | Protocol 3 (PtO₂) |
| Catalyst | 10% Palladium on Carbon | Raney Nickel | Platinum(IV) Oxide |
| Catalyst Loading | 5-10 mol% | ~10-20 wt% | 1-5 mol% |
| Solvent | Ethanol, Ethyl Acetate | Ethanol, Methanol | Ethanol, Acetic Acid |
| H₂ Pressure | 1 atm (balloon) or higher | 1-4 atm or higher | 1-3 atm |
| Temperature | Room Temperature | Room Temp. to 50 °C | Room Temperature |
| Key Advantages | High selectivity, cost-effective, common | Powerful reductant, alternative to Pd | Good for challenging reductions |
| Considerations | Pyrophoric when used, potential for dehalogenation | Pyrophoric, requires careful handling | Higher cost, in-situ activation |
Visualization of the Process
Reaction Pathway
Caption: General reaction scheme for the catalytic hydrogenation.
Experimental Workflow
Sources
- 1. Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Alkene to Alkane - Common Conditions [commonorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. Raney nickel - Wikipedia [en.wikipedia.org]
- 10. chem.pku.edu.cn [chem.pku.edu.cn]
Application Note: HPLC Method Development for 4-(3,4,5-Trimethoxyphenyl)butan-2-one
Executive Summary
This application note details the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 4-(3,4,5-Trimethoxyphenyl)butan-2-one .
Often utilized as a pharmaceutical intermediate or a structural analog to bioactive phenylbutanoids (e.g., Zingerone), this molecule presents specific chromatographic challenges, primarily the separation of the saturated ketone from its synthetic precursors: 3,4,5-trimethoxybenzaldehyde (starting material) and 4-(3,4,5-trimethoxyphenyl)-3-buten-2-one (unsaturated chalcone intermediate).
This guide moves beyond a simple "recipe" to explain the mechanistic strategy ensuring specificity and robustness, suitable for Transfer to Quality Control (QC) environments.
Chemical Profile & Separation Logic
To develop a robust method, we must first understand the physicochemical properties of the analyte and its likely impurities.
Analyte Characterization[1][2][3]
-
Compound: 4-(3,4,5-Trimethoxyphenyl)butan-2-one
-
Molecular Weight: 238.28 g/mol
-
LogP (Predicted): ~1.8 – 2.2 (Moderately lipophilic)
-
Acid/Base Profile: Non-ionizable in the pH 2–8 range. It lacks acidic phenols (unlike Zingerone) or basic amines.
-
Chromophore: The trimethoxy-substituted benzene ring provides strong UV absorption at 280 nm (benzenoid band) and 210 nm .
Critical Separation Drivers (The "Why")
The primary challenge is differentiating the target molecule from its synthesis pathway components.
-
The Precursor (Aldehyde): 3,4,5-trimethoxybenzaldehyde is more polar and will elute earlier.
-
The Intermediate (Alkene): The unsaturated analog (3-buten-2-one) possesses a conjugated double bond extending from the ring. This results in:
-
Red-shifted UV Max: ~310–320 nm (Bathochromic shift).
-
Increased Hydrophobicity: It will likely elute later than the target saturated ketone due to pi-pi interactions with the stationary phase.
-
Separation Strategy Diagram
The following diagram illustrates the logical flow of the method development strategy, focusing on the critical separation of the target from its impurities.
Caption: Separation logic based on hydrophobicity and spectral properties of the target vs. impurities.
Detailed Experimental Protocol
Instrumentation & Conditions
-
System: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Rationale: A standard C18 provides sufficient hydrophobic selectivity. The 3.5 µm particle size offers a balance between resolution and backpressure.
-
-
Column Temperature: 30°C (Controlled to ensure retention time reproducibility).
Mobile Phase Composition
Since the analyte is non-ionizable, pH control is not strictly required for the analyte's speciation. However, using an acidified mobile phase suppresses silanol activity on the silica support, improving peak shape.
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Solvent B: Acetonitrile (HPLC Grade).
-
Note: Methanol can be used, but Acetonitrile typically yields lower backpressure and sharper peaks for aromatic ketones.
-
Gradient Program
A gradient is recommended to ensure the late-eluting unsaturated impurity is cleared from the column.
| Time (min) | % Solvent A (Water/Acid) | % Solvent B (ACN) | Flow Rate (mL/min) | Phase |
| 0.0 | 90 | 10 | 1.0 | Equilibration |
| 2.0 | 90 | 10 | 1.0 | Isocratic Hold |
| 12.0 | 40 | 60 | 1.0 | Linear Gradient |
| 15.0 | 10 | 90 | 1.0 | Wash |
| 17.0 | 10 | 90 | 1.0 | Wash Hold |
| 17.1 | 90 | 10 | 1.0 | Re-equilibration |
| 22.0 | 90 | 10 | 1.0 | End |
Detection Settings
-
Primary Wavelength: 280 nm (Bandwidth 4 nm).
-
Why: Max absorption for the trimethoxy-benzene moiety; minimizes solvent noise compared to 210 nm.
-
-
Secondary Wavelength (Impurity Monitor): 320 nm.
-
Why: Specific for detecting the conjugated double bond of the unsaturated intermediate.
-
-
Reference Wavelength: 360 nm (100 nm bandwidth) or OFF.
Standard Preparation Workflow
Safety Note: Wear standard PPE (gloves, goggles, lab coat). Acetonitrile is toxic and flammable.
Stock Solution (1.0 mg/mL)
-
Accurately weigh 10.0 mg of 4-(3,4,5-Trimethoxyphenyl)butan-2-one reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in 100% Acetonitrile (sonicate for 5 mins if necessary).
-
Dilute to volume with Acetonitrile.
Working Standard (50 µg/mL)
-
Pipette 500 µL of Stock Solution into a 10 mL volumetric flask.
-
Dilute to volume with 50:50 Water:Acetonitrile .
-
Crucial: Matching the diluent to the initial gradient conditions (or slightly stronger) prevents "solvent shock" which causes peak fronting.
-
Method Validation (ICH Q2(R2) Aligned)
To ensure this method is "fit for purpose," the following validation parameters must be executed.
System Suitability Testing (SST)
Inject the Working Standard (50 µg/mL) five times before running samples. Acceptance criteria:
-
Retention Time %RSD: < 1.0%
-
Peak Area %RSD: < 1.0%
-
Tailing Factor (T): 0.8 < T < 1.5
-
Theoretical Plates (N): > 5000
Specificity (Forced Degradation)
Demonstrate that the method can separate the analyte from degradants.
-
Acid Hydrolysis: 0.1N HCl, 60°C, 2 hours.
-
Base Hydrolysis: 0.1N NaOH, 60°C, 2 hours. (Note: Ketones may undergo aldol condensation/polymerization in base).
-
Oxidation: 3% H2O2, RT, 2 hours.
-
Requirement: Peak purity check using DAD (Purity Angle < Purity Threshold).
Linearity & Range
Prepare a minimum of 5 concentration levels (e.g., 10, 25, 50, 75, 100 µg/mL).
-
Acceptance: Correlation coefficient (
) 0.999.
Sensitivity (LOD/LOQ)
Calculate based on the standard deviation of the response (
-
LOD:
-
LOQ:
Troubleshooting & Expert Insights
Issue: Peak Fronting
-
Cause: Sample solvent is too strong (e.g., injecting 100% ACN solution into a 10% ACN mobile phase).
-
Fix: Dilute the sample in the starting mobile phase (90:10 Water:ACN).
Issue: "Ghost" Peaks at ~320 nm
-
Cause: Presence of the unsaturated intermediate (4-(3,4,5-trimethoxyphenyl)-3-buten-2-one).
-
Insight: If this peak appears, your synthesis hydrogenation step was incomplete. Use the ratio of Area(280nm) / Area(320nm) to qualitatively assess the extent of hydrogenation.
Issue: Drifting Retention Times
-
Cause: Column temperature fluctuation or insufficient equilibration after the gradient.
-
Fix: Ensure the "Re-equilibration" step (17.1 - 22.0 min) is long enough for 5-10 column volumes of the starting solvent to pass through.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1][2] [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (General reference for Gradient Elution theory).
-
SIELC Technologies. (n.d.). Separation of 4-(4-Hydroxy-3-methoxyphenyl)-2-butanone (Zingerone) on Newcrom R1 HPLC column. (Methodology reference for phenylbutanone class separation). [Link]
Sources
Solvent extraction procedures for isolating 4-(3,4,5-Trimethoxyphenyl)butan-2-one
An Application Guide to the Isolation of 4-(3,4,5-Trimethoxyphenyl)butan-2-one via Liquid-Liquid Extraction
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust liquid-liquid extraction (LLE) protocol for the isolation and purification of 4-(3,4,5-Trimethoxyphenyl)butan-2-one from a crude reaction mixture. As a neutral organic compound, its purification hinges on the strategic removal of acidic, basic, and water-soluble impurities. This document provides an in-depth explanation of the principles behind solvent selection, pH-modifying washes, and final product recovery. The protocols are designed for researchers, chemists, and process development professionals, offering both a step-by-step methodology and the fundamental rationale behind each action to ensure replicable, high-purity outcomes.
Introduction and Core Principles
4-(3,4,5-Trimethoxyphenyl)butan-2-one is a ketone of interest in various synthetic pathways. Following its synthesis, the crude product is typically contaminated with unreacted starting materials, catalysts, and byproducts. Liquid-liquid extraction is a powerful and fundamental purification technique ideal for this scenario.[1][2] The method leverages the differential solubility of the target compound and impurities between two immiscible liquid phases—typically an aqueous phase and an organic solvent.[3][4]
The success of this procedure relies on two core principles:
-
Partitioning: The neutral target compound, being significantly more soluble in an organic solvent than in water, will preferentially partition into the organic phase.
-
Ionization of Impurities: Acidic or basic impurities can be converted into their water-soluble salt forms by washing the organic solution with aqueous base or acid, respectively. These ionized impurities are then drawn out of the organic phase and into the aqueous phase, effecting separation.[5]
This guide will walk you through a self-validating protocol where the logic of each step is clearly defined, allowing for adaptation and troubleshooting.
Strategic Solvent Selection
The choice of an appropriate organic solvent is critical for an efficient extraction.[2] An ideal solvent should exhibit high solubility for 4-(3,4,5-Trimethoxyphenyl)butan-2-one, be immiscible with water, have a relatively low boiling point for easy removal, and possess a favorable safety profile.[6][7]
Table 1: Comparison of Common Extraction Solvents
| Solvent | Density (g/mL) | Boiling Point (°C) | Polarity | Key Considerations |
| Ethyl Acetate | 0.902 | 77.1 | Moderately Polar | Good general-purpose solvent; slightly water-soluble, which can lead to product loss if not managed with a brine wash.[7] |
| Diethyl Ether | 0.713 | 34.6 | Low | Excellent solvating power and very easy to remove due to high volatility.[8] However, it is highly flammable and can form explosive peroxides. |
| Dichloromethane (DCM) | 1.33 | 39.6 | Polar Aprotic | High density means it forms the lower layer, which can simplify separation.[7] It is effective but raises environmental and health concerns. |
For this protocol, Ethyl Acetate is recommended as the primary solvent due to its balanced properties of effective solvation, moderate volatility, and a more favorable safety profile compared to ethers and chlorinated solvents.
The Extraction Workflow: A Visual Guide
The following diagram outlines the complete liquid-liquid extraction process, illustrating the sequential removal of different impurity classes.
Caption: Workflow for the extractive purification of the target compound.
Detailed Experimental Protocol
This protocol assumes the starting point is a crude reaction mixture post-synthesis.
Materials and Equipment
-
Crude 4-(3,4,5-Trimethoxyphenyl)butan-2-one mixture
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Separatory funnel (size appropriate for reaction scale)[9]
-
Erlenmeyer flasks
-
Round-bottom flask
-
Filter paper and funnel
Step-by-Step Procedure
-
Initial Dissolution and Transfer:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add ethyl acetate (approx. 2-3 times the volume of the crude mixture) to dissolve the material completely. Ensure the total volume does not exceed two-thirds of the funnel's capacity.[9]
-
-
Acidic Wash (Removal of Basic Impurities):
-
Add a volume of 1M HCl solution to the separatory funnel, roughly equal to one-third of the organic layer's volume.
-
Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure buildup.[8]
-
Shake the funnel vigorously for 30-60 seconds, venting periodically.
-
Place the funnel back on a ring stand and allow the layers to fully separate.
-
Drain the lower aqueous layer into a waste beaker.
-
Rationale: This step protonates basic impurities (e.g., amines), rendering them charged ammonium salts that are highly soluble in the aqueous phase and are thus removed from the organic layer.[5][13]
-
-
Basic Wash (Removal of Acidic Impurities):
-
To the remaining organic layer in the funnel, add an equal volume of saturated NaHCO₃ solution.
-
Caution: Mix gently at first by rocking the funnel, and vent frequently. The neutralization of any residual acid will produce CO₂ gas, causing significant pressure.
-
Once gas evolution subsides, shake vigorously for 30-60 seconds.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Rationale: This step deprotonates acidic impurities (e.g., carboxylic acids), converting them into their water-soluble carboxylate salts.[13] Saturated bicarbonate is a mild base, sufficient for most acids and safer than strong bases like NaOH which could promote side reactions.
-
-
Brine Wash (Removal of Water):
-
Add a volume of brine equal to one-third of the organic layer's volume.
-
Shake vigorously for 30 seconds.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Rationale: The high salt concentration of the brine reduces the solubility of water in the ethyl acetate layer, effectively "pulling" dissolved water out of the organic phase. This step also helps to break up any emulsions that may have formed.[8]
-
-
Drying the Organic Layer:
-
Drain the final organic layer from the separatory funnel into a clean, dry Erlenmeyer flask.
-
Add a generous scoop of anhydrous sodium sulfate (Na₂SO₄). Swirl the flask. If the Na₂SO₄ clumps together, add more until some particles remain free-flowing, indicating all water has been absorbed.
-
Let the mixture stand for 10-15 minutes.
-
Rationale: This step removes trace amounts of water that remain dissolved in the organic solvent, which is crucial for obtaining a pure, dry product upon solvent evaporation.
-
-
Isolation of the Final Product:
-
Gravity filter the dried organic solution through a fluted filter paper into a pre-weighed round-bottom flask to remove the Na₂SO₄.
-
Rinse the flask and the filter paper with a small amount of fresh ethyl acetate to ensure complete transfer of the product.
-
Concentrate the solution using a rotary evaporator.[14][15] The principle of this technique is that reducing the pressure lowers the boiling point of the solvent, allowing for its rapid and gentle removal without degrading the target compound.[10][11]
-
Once the solvent is removed, a final weight of the flask will yield the mass of the isolated 4-(3,4,5-Trimethoxyphenyl)butan-2-one.
-
Troubleshooting
-
Emulsion Formation: If a stable emulsion forms at the interface of the two layers, it can be broken by:
-
Allowing the funnel to stand for an extended period.
-
Gently swirling the funnel.
-
Adding a small amount of brine (saturated NaCl solution).
-
-
Poor Separation: If the layers do not separate cleanly, it may be due to the polarity of the crude mixture. Adding more organic solvent or water can sometimes resolve this issue.
-
Product in Aqueous Layer: If the target compound has some water solubility, a back-extraction may be necessary. This involves extracting the combined aqueous wash layers with a fresh portion of ethyl acetate to recover any dissolved product.[8][16][17]
Conclusion
The liquid-liquid extraction protocol detailed herein provides a reliable and scientifically grounded method for the purification of 4-(3,4,5-Trimethoxyphenyl)butan-2-one. By understanding the function of each washing step and the principles of solvent selection, researchers can effectively remove a wide range of impurities, leading to a high-purity final product suitable for further application in drug discovery and development.
References
-
Liquid-Liquid Extraction Techniques Principles and Optimisation . Element Lab Solutions. [Link]
-
Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal . Buchi. [Link]
-
What Is It? | Rotary Evaporator . Asynt. [Link]
-
Video: Rotary Evaporation to Remove Solvent . JoVE. [Link]
-
Procedures for Rotary Evaporation . Across International. [Link]
-
Rotary Evaporator | Common evaporation & concentration methods . Organomation Associates, Inc. [Link]
-
Back_extraction . Chemistry LibreTexts. [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation . Phenomenex. [Link]
-
Liquid–liquid extraction . Wikipedia. [Link]
-
Liquid-liquid Extraction | Journal of New Developments in Chemistry . Open Access Pub. [Link]
-
Liquid-Liquid Extraction . Chemistry LibreTexts. [Link]
-
Practical Aspects of Solvent Extraction . LCGC International. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol . JoVE. [Link]
-
8.4 - Extraction and Washing Guide . MIT OpenCourseWare. [Link]
-
Liquid/liquid Separation: Extraction of Acids or Bases from Neutral Organics . University of Colorado Boulder. [Link]
-
Extraction Protocol for Polar Solvents . University of Rochester. [Link]
-
Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions . K-Jhil. [Link]
-
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures . ACS Publications. [Link]
-
4-(3,4,5-Trimethoxyphenoxy)butan-2-one . PubChem. [Link]
-
Role of Ph in liquid-liquid extraction . Reddit. [Link]
-
Extraction . University of Colorado Boulder. [Link]
Sources
- 1. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
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- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
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- 9. orgchemboulder.com [orgchemboulder.com]
- 10. torontech.com [torontech.com]
- 11. asynt.com [asynt.com]
- 12. Video: Rotary Evaporation to Remove Solvent [jove.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. acrossinternational.com [acrossinternational.com]
- 15. rocker.com.tw [rocker.com.tw]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. Back_extraction [chem.ualberta.ca]
Troubleshooting & Optimization
Optimizing temperature and pressure for 4-(3,4,5-Trimethoxyphenyl)butan-2-one production
Technical Support Center: Optimizing 4-(3,4,5-Trimethoxyphenyl)butan-2-one Production
Welcome to the technical support center for the synthesis of 4-(3,4,5-Trimethoxyphenyl)butan-2-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction conditions, specifically temperature and pressure. Our goal is to move beyond simple procedural steps and offer a causal understanding of the experimental choices you make in the lab.
The most common and efficient route to synthesizing the target saturated ketone, 4-(3,4,5-Trimethoxyphenyl)butan-2-one, involves the selective catalytic hydrogenation of its α,β-unsaturated precursor, (E)-4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one. This precursor is readily synthesized via a Claisen-Schmidt condensation between 3,4,5-trimethoxybenzaldehyde and acetone.[1] The critical step of hydrogenation is highly dependent on temperature and pressure, and mastering these parameters is key to achieving high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for producing 4-(3,4,5-Trimethoxyphenyl)butan-2-one?
A1: The predominant method is a two-step synthesis. First, a Claisen-Schmidt condensation of 3,4,5-trimethoxybenzaldehyde with acetone yields the α,β-unsaturated ketone intermediate, (E)-4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one. This intermediate is then reduced via catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst, to selectively saturate the carbon-carbon double bond and yield the final product.[2]
Q2: Why are temperature and pressure such critical parameters in the hydrogenation step?
A2: Temperature and pressure directly influence the reaction rate, selectivity, and the potential for side reactions.
-
Temperature affects the reaction kinetics. While higher temperatures generally increase the reaction rate, excessive heat can lead to undesirable outcomes such as catalyst deactivation or suppression of the hydrogenation process.[3] In some cases, temperatures significantly above the solvent's boiling point have been shown to completely halt the reaction.[3]
-
Pressure of hydrogen gas dictates the concentration of hydrogen available at the catalyst surface. Higher pressure typically increases the rate of hydrogenation and can be necessary for reducing more stubborn substrates.[4][5] However, excessively high pressure can sometimes lead to over-reduction of other functional groups if the catalyst and conditions are not selective enough.
Q3: What kind of catalyst is typically used for this hydrogenation?
A3: Palladium on activated carbon (Pd/C), usually at 5% or 10% loading, is the most common and effective heterogeneous catalyst for this type of selective alkene hydrogenation.[6] It offers high activity, good selectivity for the C=C bond over the carbonyl group, and is easily removed from the reaction mixture by filtration.[6]
Troubleshooting Guide
This section addresses specific problems you may encounter during the catalytic hydrogenation of (E)-4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one.
Problem 1: My reaction yield is very low, or the reaction is not going to completion.
-
Possible Cause (Temperature): The reaction temperature may be too low, leading to slow kinetics. Conversely, an excessively high temperature can sometimes suppress the catalytic activity of Pd/C under ambient hydrogen pressure.[3]
-
Solution:
-
Verify Temperature: Ensure your reaction is running at an appropriate temperature. Most hydrogenations of this type proceed smoothly at room temperature (20-25°C).[6]
-
Modest Heating: If the reaction is sluggish at room temperature, consider gently heating the mixture to 40-60°C. Monitor the reaction closely by TLC or LC-MS. For more difficult reductions, higher temperatures may be required, but this should be approached cautiously.[4]
-
Avoid Overheating: Be aware that temperatures significantly above the solvent's boiling point can inhibit the reaction.[3]
-
-
Possible Cause (Pressure): Insufficient hydrogen pressure can lead to a slow or stalled reaction. This can be due to a leak in the system or simply because the reaction requires a positive pressure of H₂.
-
Solution:
-
System Check: Ensure your reaction vessel and connections are properly sealed and can maintain a positive hydrogen atmosphere.
-
Purge and Refill: A common technique is to evacuate the reaction flask under vacuum and backfill with hydrogen gas from a balloon or bladder.[6] Repeating this "purge-and-refill" cycle 3-4 times ensures a pure hydrogen atmosphere.[6]
-
Increase Pressure: If using a balloon is ineffective, switch to a Parr shaker or a similar hydrogenation apparatus that allows for elevated pressures (e.g., 2-4 bar or ~30-60 psi). Increased pressure often dramatically improves reaction rates.[7]
-
Problem 2: I am observing significant side product formation.
-
Possible Cause (Temperature/Pressure Imbalance): Aggressive conditions (high temperature and high pressure) can sometimes lead to over-reduction or other side reactions, although the ketone in this substrate is generally stable to Pd/C hydrogenation. A more likely issue is the presence of impurities from the previous step.
-
Solution:
-
Purify Starting Material: Ensure your (E)-4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one is pure before hydrogenation. Impurities from the aldol condensation can poison the catalyst or lead to undesired products.
-
Optimize Conditions: Start with milder conditions (room temperature, 1 atm H₂) and only increase temperature or pressure if the reaction fails to proceed. This minimizes the energy available for alternative reaction pathways.
-
Catalyst Screening: While Pd/C is standard, if side reactions persist, screening other catalysts like platinum oxide (PtO₂) could offer different selectivity, though this is often a more aggressive catalyst.[8]
-
Problem 3: The catalyst seems inactive.
-
Possible Cause (Catalyst Quality/Handling): The Pd/C catalyst may be old, deactivated by improper storage, or poisoned. Catalysts are also sensitive to air exposure once wetted and charged with hydrogen.[9]
-
Solution:
-
Use Fresh Catalyst: Use a fresh batch of catalyst from a reputable supplier.
-
Proper Handling: Never allow the catalyst to dry out after it has been wetted with solvent, especially after being exposed to hydrogen, as it can be pyrophoric.[9] Perform filtrations under a stream of inert gas (like nitrogen or argon) if possible.[9]
-
Solvent Purity: Ensure the solvent (typically methanol or ethanol) is pure and dry. Impurities can act as catalyst poisons.[10]
-
Optimization Workflow & Data
Systematic optimization is key to developing a robust and reproducible protocol. The following workflow and data table provide a logical approach to refining your reaction conditions.
Optimization Decision Workflow
Caption: Workflow for optimizing hydrogenation conditions.
Table 1: Effect of Temperature and Pressure on Hydrogenation
| Parameter | Condition | Expected Effect on Rate | Expected Effect on Purity | Recommended Use Case |
| Temperature | Room Temp (20-25°C) | Moderate | High | Standard starting point for most reactions.[6] |
| Elevated (40-80°C) | High | Potentially Lower | For sluggish reactions or difficult substrates.[11] | |
| High (>100°C) | May Decrease/Inhibit | Low (Decomposition risk) | Not generally recommended for this substrate.[3] | |
| Pressure | 1 atm (Balloon) | Moderate | High | Standard lab-scale synthesis, easy setup.[6] |
| 2-5 bar (~30-75 psi) | High | High | When balloon pressure is insufficient; improves rate.[7] | |
| >10 bar (>150 psi) | Very High | Substrate Dependent | For difficult reductions; requires specialized equipment.[11] |
Experimental Protocol: Catalytic Hydrogenation
This protocol is a standard, reliable starting point for the synthesis of 4-(3,4,5-Trimethoxyphenyl)butan-2-one.
Materials:
-
(E)-4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one
-
Palladium on Carbon (10% Pd/C)
-
Methanol (MeOH), reagent grade
-
Round-bottom flask
-
Magnetic stir bar
-
Rubber septum
-
Hydrogen (H₂) gas cylinder and balloon/bladder assembly
-
Vacuum source
-
Celite or filter aid
Procedure:
-
Setup: To a 250 mL round-bottom flask, add (E)-4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one (e.g., 10.0 g, 1.0 equiv) and a magnetic stir bar.
-
Solvent Addition: Add methanol (e.g., 100 mL) to the flask to dissolve the starting material.
-
Catalyst Addition: Carefully add 10% Pd/C (e.g., 100 mg, 1% by weight of substrate) to the solution. Note: Pd/C is flammable; handle with care away from ignition sources.
-
Atmosphere Exchange: Seal the flask with a rubber septum. Insert a needle connected to a vacuum line and carefully apply vacuum until the solvent begins to bubble gently.
-
Hydrogen Introduction: Stop the vacuum and insert a needle connected to a hydrogen-filled balloon. Allow the flask to fill with hydrogen.
-
Purge Cycle: Repeat steps 4 and 5 three more times to ensure the flask is free of air and filled with a hydrogen atmosphere.[6]
-
Reaction: Allow the reaction mixture to stir vigorously at room temperature. The progress can be monitored by TLC by taking small aliquots (be sure to carefully re-purge with H₂ if the seal is broken). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, carefully remove the hydrogen balloon and vent the flask with an inert gas like nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[6] Caution: The Celite pad with the catalyst should not be allowed to dry, as it can be pyrophoric.[9] Wash the pad thoroughly with methanol to recover all the product.
-
Isolation: Combine the filtrates and remove the solvent by rotary evaporation to yield the crude product, which can be purified further if necessary (e.g., by chromatography).
References
-
JoVE. (2017). Catalytic Hydrogenation of Alkene: Applications in Chemistry. [Link]
-
Schrock, R. R., & Osborn, J. A. (1976). Catalytic hydrogenation using cationic rhodium complexes. I. Evolution of the catalyst system and the hydrogenation of olefins. Journal of the American Chemical Society, 98(8), 2134-2143. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
Mondal, B., & Bora, U. (2009). Temperature-dependent suppression of palladium on carbon-catalyzed hydrogenations. Tetrahedron Letters, 50(26), 3393-3396. [Link]
-
Martinez, J., et al. (2021). Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C. Molecules, 26(17), 5343. [Link]
-
ResearchGate. Effect of higher temperatures on Pd/C hydrogenation. [Link]
-
Karnell, M. P., et al. (2009). Synthesis and Hydrogenation of Disubstituted Chalcones. A Guided-Inquiry Organic Chemistry Project. Journal of Chemical Education, 86(2), 238. [Link]
-
Török, G., et al. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Advances, 12(13), 7869-7880. [Link]
-
Reddit. (2023). Hydrogenation troubleshooting. [Link]
-
Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]
- Google Patents.
-
Zhou, M., & Lin, F. (2024). Electrocatalytic Hydrogenation Using Palladium Membrane Reactors. JACS Au, 4(2), 438-447. [Link]
-
University of Thi-Qar. The aldol condensation. [Link]
-
PrepChem. Synthesis of 4-(3-methoxyphenyl)-2-butanone. [Link]
-
Stanford Environmental Health & Safety. (2023). HYDROGENATION | FACT SHEET. [Link]
-
Mettler Toledo. Hydrogenation Reactions | Safe Reaction Monitoring & Control. [Link]
-
ResearchGate. (3E)-4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one. [Link]
-
MDPI. (2021). Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. [Link]
Sources
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry [jove.com]
- 7. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. Troubleshooting [chem.rochester.edu]
- 11. thalesnano.com [thalesnano.com]
Technical Support Center: Enhancing Selectivity in the Reduction of 4-(3,4,5-trimethoxyphenyl)-3-buten-2-one
Welcome to the technical support center for the selective reduction of 4-(3,4,5-trimethoxyphenyl)-3-buten-2-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile chalcone scaffold. Chalcones bearing the 3,4,5-trimethoxyphenyl motif are of significant interest due to their wide-ranging biological activities, including potential anticancer properties.[1][2]
The reduction of this α,β-unsaturated ketone (enone) presents a classic chemoselectivity challenge. The molecule possesses two primary electrophilic sites susceptible to nucleophilic attack by a hydride reagent: the carbonyl carbon (C-2) and the β-alkene carbon (C-4). The choice of reducing agent and reaction conditions dictates whether the reaction proceeds via 1,2-reduction to yield an allylic alcohol, or 1,4-reduction (conjugate addition) to afford a saturated ketone. This guide provides in-depth FAQs, troubleshooting advice, and validated protocols to help you achieve your desired synthetic outcome with high fidelity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary products I can expect from the reduction of this enone?
You can anticipate three potential products, depending on the reaction's selectivity:
-
Allylic Alcohol (1,2-Reduction Product): Results from the addition of a hydride to the carbonyl carbon.
-
Saturated Ketone (1,4-Reduction Product): Occurs from hydride addition to the β-carbon of the double bond, followed by tautomerization of the resulting enolate.[3]
-
Saturated Alcohol (Over-reduction Product): Results from the reduction of both the alkene and the carbonyl group.
Caption: Potential reduction pathways for the target enone.
Q2: I need to synthesize the allylic alcohol. Which method offers the best selectivity?
For selective 1,2-reduction of an enone to an allylic alcohol, the Luche reduction is the method of choice.[4] This reaction employs sodium borohydride (NaBH₄) in the presence of a lanthanide salt, typically cerium(III) chloride heptahydrate (CeCl₃·7H₂O), in a protic solvent like methanol (MeOH) or ethanol (EtOH).[5][6]
The key to this selectivity lies in the Hard and Soft Acids and Bases (HSAB) principle. The carbonyl carbon is a 'hard' electrophilic center, while the β-carbon is 'soft'.[7] Cerium(III) coordinates to the carbonyl oxygen, increasing its electrophilicity and 'hardness'. Simultaneously, the reaction between NaBH₄ and the alcohol solvent, catalyzed by the cerium salt, generates alkoxyborohydrides. These are 'harder' nucleophiles than NaBH₄ itself, leading to a strong preference for attack at the hard carbonyl center (1,2-addition).[7][8]
Q3: My synthetic goal is the saturated ketone. What are my best options?
To selectively reduce the carbon-carbon double bond while leaving the carbonyl intact (1,4-reduction), you have several effective options:
-
Catalytic Hydrogenation: This is a very common method. Using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, or a transfer hydrogenation agent like ammonium formate) can effectively reduce the alkene.[9] Careful monitoring is required to prevent over-reduction to the saturated alcohol.
-
Borane-Catalyzed Reduction: Modern methods using catalytic amounts of an organoborane, such as 9-borabicyclo[3.3.1]nonane (9-BBN), with a stoichiometric hydride source like pinacolborane (HBpin) can provide excellent chemoselectivity for 1,4-reduction.[10][11] This approach proceeds via a 1,4-hydroboration followed by a turnover-enabling transborylation step.[11]
Q4: Why does my standard sodium borohydride reduction yield a mixture of products?
Using sodium borohydride alone, especially in aprotic or mixed-solvent systems, often leads to a mixture of 1,2- and 1,4-reduction products.[12] Without the influence of cerium chloride, NaBH₄ acts as a 'softer' hydride donor. This 'soft' nucleophile has less preference for the 'hard' carbonyl carbon and can readily attack the 'soft' β-carbon, leading to competing 1,4-addition.[8] The exact ratio of products can be highly sensitive to the substrate, solvent, and temperature.
Q5: Can I use lithium aluminum hydride (LiAlH₄) for this transformation?
Lithium aluminum hydride (LiAlH₄) is a significantly more powerful reducing agent than NaBH₄.[13] Due to its high reactivity, it generally lacks chemoselectivity for enone reductions and will typically reduce both the carbonyl group and the conjugated alkene, leading directly to the saturated alcohol.[14] Therefore, LiAlH₄ is unsuitable if your goal is either the allylic alcohol or the saturated ketone.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the selective reduction of 4-(3,4,5-trimethoxyphenyl)-3-buten-2-one.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of desired allylic alcohol (1,2-product) in Luche Reduction. | 1. Inactive Cerium(III) Chloride: Using anhydrous CeCl₃ can be problematic as it may be less active. The coordinated water molecules in CeCl₃·7H₂O are believed to play a role in the mechanism. 2. Incorrect Solvent: The reaction requires a protic solvent (e.g., methanol) to generate the active alkoxyborohydride reducing species. Aprotic solvents will not work.[5] 3. Premature Quenching: Adding the workup solution before the reaction is complete. | 1. Use Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O): This is the standard reagent for Luche reductions and should be used directly. 2. Ensure Proper Solvent: Use reagent-grade methanol or ethanol as the solvent. 3. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material before quenching the reaction. |
| Significant formation of the saturated ketone (1,4-product) during Luche Reduction. | 1. Insufficient Cerium(III) Chloride: An inadequate amount of CeCl₃ may not be enough to fully activate the carbonyl group and catalyze the formation of the 'hard' reducing agent, allowing the 'soft' NaBH₄ to compete via 1,4-addition. 2. Low Temperature: Extremely low temperatures can sometimes favor 1,4-addition. | 1. Check Stoichiometry: Ensure at least one molar equivalent of CeCl₃·7H₂O relative to the enone is used. 2. Optimize Temperature: Conduct the reaction at 0 °C or room temperature, which are standard for this procedure. |
| Over-reduction to the saturated alcohol. | 1. Incorrect Reducing Agent: Use of a strong, non-selective agent like LiAlH₄.[15] 2. Harsh Hydrogenation Conditions: For 1,4-reduction, excessive H₂ pressure, high temperature, or prolonged reaction time can lead to subsequent reduction of the ketone. | 1. Select the Right Reagent: Use the appropriate selective method (Luche for 1,2; controlled hydrogenation for 1,4). 2. Optimize Hydrogenation: Reduce H₂ pressure, lower the temperature, and monitor the reaction closely by TLC or GC-MS to stop it once the enone is consumed but before the ketone is reduced. |
| Reaction is sluggish or incomplete. | 1. Poor Substrate Solubility: The substrate may not be fully dissolved in the chosen solvent. 2. Reagent Quality: The NaBH₄ may have degraded due to improper storage. | 1. Use a Co-solvent: If solubility in pure methanol is an issue, a co-solvent like THF can be used, but methanol must be present for the Luche reduction.[12] 2. Use Fresh Reagents: Use a freshly opened bottle of NaBH₄ or one that has been stored properly in a desiccator. |
Section 3: Detailed Experimental Protocols
Protocol 1: Selective 1,2-Reduction to 4-(3,4,5-trimethoxyphenyl)but-3-en-2-ol (Luche Reduction)
This protocol is designed for the selective formation of the allylic alcohol.
Materials:
-
4-(3,4,5-trimethoxyphenyl)-3-buten-2-one
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), reagent grade
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(3,4,5-trimethoxyphenyl)-3-buten-2-one (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq).
-
Dissolution: Add methanol (approx. 0.1 M concentration relative to the substrate) and stir the mixture at room temperature until all solids are dissolved.
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Addition of Reductant: While stirring vigorously, add sodium borohydride (1.1 eq) portion-wise over 5-10 minutes. Effervescence (hydrogen gas evolution) will be observed.
-
Reaction: Continue stirring the reaction at 0 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase) until the starting material is fully consumed (typically 15-30 minutes).
-
Quenching: Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM or EtOAc (3x volumes).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude allylic alcohol.
-
Purification: Purify the product as necessary using flash column chromatography.
Protocol 2: Selective 1,4-Reduction to 4-(3,4,5-trimethoxyphenyl)butan-2-one (Catalytic Hydrogenation)
This protocol targets the selective formation of the saturated ketone.
Materials:
-
4-(3,4,5-trimethoxyphenyl)-3-buten-2-one
-
Palladium on carbon (10% Pd/C)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas supply with a balloon or a hydrogenation apparatus
-
Celite® or a similar filter aid
-
Two- or three-neck round-bottom flask, magnetic stirrer
Procedure:
-
Setup: To a two-neck round-bottom flask, add 4-(3,4,5-trimethoxyphenyl)-3-buten-2-one (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate (approx. 0.1 M). Stir to dissolve.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol % by weight) to the solution.
-
Inerting: Seal the flask and purge the system with nitrogen or argon, followed by purging with hydrogen gas.
-
Reaction: Secure a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus set at atmospheric pressure. Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction closely by TLC. The product (saturated ketone) will have a different Rf value than the starting material. The reaction is typically complete within 2-6 hours. Critical Step: Avoid prolonged reaction times to prevent over-reduction of the ketone to the saturated alcohol.
-
Workup: Once the starting material is consumed, carefully purge the flask with nitrogen to remove all hydrogen gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of the reaction solvent.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the crude saturated ketone.
-
Purification: If necessary, the product can be purified by flash column chromatography.
Section 4: Method Selection and Data Overview
Choosing the correct methodology is paramount for achieving the desired outcome. The following workflow and data table summarize the key decision points and reagent characteristics.
Caption: Decision workflow for selecting the appropriate reduction method.
Table 1: Comparison of Common Reducing Systems for Enones
| Reagent System | Primary Product | Selectivity | Key Conditions | Advantages | Disadvantages/Cautions |
| NaBH₄, CeCl₃·7H₂O | Allylic Alcohol | High 1,2-selectivity | MeOH or EtOH, 0°C to RT | Fast, high-yielding, operationally simple, tolerates many functional groups.[5][7] | Requires stoichiometric CeCl₃; reagent quality is important. |
| H₂, Pd/C | Saturated Ketone | Good 1,4-selectivity | EtOH or EtOAc, RT, 1 atm H₂ | Effective, common procedure, catalyst is easily removed. | Risk of over-reduction to saturated alcohol; requires careful handling of H₂ gas and pyrophoric catalyst.[16] |
| NaBH₄ | Mixture | Poor | Varies (MeOH, THF, etc.) | Inexpensive, readily available. | Lacks selectivity, often resulting in product mixtures.[8][12] |
| LiAlH₄ | Saturated Alcohol | Non-selective | Anhydrous ether or THF, then aqueous workup | Extremely powerful, reduces many functional groups.[13] | Violent reaction with protic solvents; highly flammable; not suitable for selective enone reduction.[17] |
References
-
Luche, J. -L. (1978). Lanthanides in Organic Chemistry. 1. Selective 1,2 Reductions of Conjugated Ketones. Journal of the American Chemical Society, 100(7), 2226–2227. [Link]
-
Nicholson, K., Langer, T., & Thomas, S. P. (2021). Borane-Catalyzed, Chemoselective Reduction and Hydrofunctionalization of Enones Enabled by B–O Transborylation. Organic Letters, 23(7), 2498–2504. [Link]
-
Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. Reduction of .alpha.-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454–5459. [Link]
-
American Chemical Society. (2021). Borane-Catalyzed, Chemoselective Reduction and Hydrofunctionalization of Enones Enabled by B–O Transborylation. ACS Publications.[Link]
-
Eurekamoments in Organic Chemistry. (2012). Luche reduction. Name-Reaction.com.[Link]
-
Name-Reaction.com. (n.d.). Luche Reduction. Name-Reaction.com.[Link]
-
Chemistry LibreTexts. (2019). 18.6: Enantioselective Carbonyl Reductions. Chemistry LibreTexts.[Link]
-
ResearchGate. (n.d.). Allylic Alcohols Via the Chemoselective Reduction of Enone Systems with Sodium Borohydride in Methanolic Tetrahydrofuran. ResearchGate.[Link]
-
Chemistry LibreTexts. (2019). 20.6: Enantioselective Carbonyl Reductions. Chemistry LibreTexts.[Link]
-
Quora. (2017). What are the differences between the reducing actions of lithium aluminium hydride and sodium borohydride? Quora.[Link]
-
Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). YouTube.[Link]
-
Chemistry Stack Exchange. (2017). How would you carry out complete reduction of enone to form saturated alcohol? Stack Exchange.[Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps.[Link]
-
Reddit. (2018). LiAlH4 vs. NaBH4 as a reducing agent. Reddit.[Link]
-
Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts.[Link]
-
Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds. Organic Chemistry Portal.[Link]
-
Singh, P., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega.[Link]
-
Sahu, N. K., et al. (2012). Chalcone: A Privileged Structure in Medicinal Chemistry. PMC.[Link]
-
Kovar, S. E., et al. (2021). Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling. Bioorganic & Medicinal Chemistry Letters.[Link]
-
Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry.[Link]
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Technical Support Center: Manufacturing 4-(3,4,5-Trimethoxyphenyl)butan-2-one
Status: Operational Role: Senior Application Scientist Topic: Scale-up & Troubleshooting Guide
Executive Summary
The synthesis of 4-(3,4,5-trimethoxyphenyl)butan-2-one (often referred to as a structural analog of Zingerone) presents a classic dichotomy in process chemistry: the chemistry is textbook (Claisen-Schmidt condensation followed by hydrogenation), but the engineering of that chemistry at scale is non-trivial.
This guide addresses the two primary failure modes encountered during scale-up:
-
Stoichiometric Imbalance during Aldol Condensation: Leading to the formation of the "Bis-Adduct" impurity.
-
Over-Reduction during Hydrogenation: Where the target ketone is further reduced to the alcohol.
Module 1: The Aldol Condensation (Enone Formation)[1]
Objective: Synthesize the intermediate 4-(3,4,5-trimethoxyphenyl)-3-buten-2-one.
The Challenge: The "Bis" Impurity
In the Claisen-Schmidt condensation, acetone acts as the nucleophile.[1] Because acetone has
Once formed, this "bis" impurity is extremely difficult to separate from the mono-adduct due to similar solubility profiles in common crystallization solvents.
Scale-Up Protocol: The "Inverse Addition" Technique
| Parameter | Specification | Rationale |
| Stoichiometry | Acetone:Aldehyde ratio > 5:1 | High excess of acetone statistically forces the mono-addition. |
| Base Addition | Slow dosing of NaOH (aq) | Controls the exotherm and prevents high local concentrations of enolate. |
| Temperature | 20–25 °C (controlled) | Higher temperatures favor the activation energy of the second addition (bis-formation). |
Step-by-Step Workflow:
-
Charge the reactor with Acetone (5.0 equiv) and 3,4,5-Trimethoxybenzaldehyde (1.0 equiv).
-
Agitate until fully dissolved.
-
Dose NaOH (10% aq solution) slowly over 2–4 hours.
-
Critical Control Point: Monitor internal temperature. Do not allow T > 30°C.
-
-
Quench with dilute HCl to pH 7–8 immediately upon reaction completion (monitor by HPLC).
-
Strip excess acetone under reduced pressure immediately. Do not let the crude mixture sit in base, as this promotes polymerization.
Visualizing the Pathway
Figure 1: Reaction pathway showing how acetone stoichiometry dictates product vs. impurity formation.
Module 2: Selective Hydrogenation
Objective: Reduce the alkene (C=C) without touching the ketone (C=O) or the aromatic ring.
The Challenge: Over-Reduction
The target molecule, 4-(3,4,5-trimethoxyphenyl)butan-2-one, contains a ketone. Standard hydrogenation catalysts (like Pd/C) are aggressive and will readily reduce this ketone to an alcohol (4-(3,4,5-trimethoxyphenyl)butan-2-ol) if the reaction is not stopped precisely.
Catalyst Selection & Troubleshooting
| Catalyst System | Selectivity | Rate | Recommendation |
| 10% Pd/C (Standard) | Low | Fast | Avoid on scale-up unless strict stopping criteria are used. High risk of alcohol formation. |
| 5% Pd/C (Sulfided) | High | Slow | Recommended. The sulfur poisons the catalyst slightly, reducing activity toward the C=O bond. |
| Raney Nickel | Medium | Medium | Good alternative, but pyrophoric handling is a safety risk at >1kg scale. |
| Transfer Hydrogenation | Very High | Slow | Use Formic acid/TEA with Pd catalyst. Excellent for batch consistency but lower throughput. |
Critical Protocol (Pd/C Route):
-
Solvent: Ethyl Acetate or Toluene (Avoid Methanol if possible, as it accelerates C=O reduction).
-
Pressure: Maintain low pressure (1–3 bar). High pressure forces C=O reduction.
-
Endpoint Detection: Do not rely on time. You must measure Hydrogen Uptake (flow meter) or perform hourly IPC (In-Process Control) via HPLC .
-
Stop Criteria: Quench reaction when Enone < 0.5%. Do not wait for 0%; the loss of yield to alcohol is worse than a small amount of unreacted starting material.
Visualizing Selectivity
Figure 2: Sequential reduction pathway. The red dashed line represents the over-reduction risk.
Module 3: Purification Strategy
Even with optimized chemistry, you will likely have 2–5% impurities.
-
Distillation (Recommended):
-
The target ketone is a high-boiling oil (or low-melting solid).
-
Technique: High Vacuum Distillation (< 1 mbar).
-
Separation: The "Bis" impurity has a much higher molecular weight and will remain in the pot residue.
-
Caution: Ensure the pot temperature does not exceed 180°C to prevent thermal decomposition of the methoxy groups.
-
-
Crystallization (Alternative):
-
If the product solidifies (MP approx 40–50°C), recrystallize from Isopropyl Ether (IPE) or Hexane/Ethyl Acetate (9:1) .
-
Note: This is often difficult if the "Bis" impurity is present, as it acts as a seed for co-precipitation.
-
Frequently Asked Questions (FAQ)
Q1: My reaction mixture turned into a solid block during the Aldol step. What happened? A: You likely had insufficient solvent or acetone. The "Bis" impurity is highly insoluble. If the reaction runs "dry" or with low acetone excess, the Bis-adduct precipitates rapidly, trapping the stir bar. Fix: Increase acetone to 5–6 equivalents.
Q2: I see a new impurity appearing during hydrogenation that isn't the alcohol. What is it? A: Check for acetal formation . If you are hydrogenating in Methanol/Ethanol with an acidic catalyst (or un-neutralized acid from a previous step), the ketone can form a dimethyl acetal. Fix: Switch to Ethyl Acetate or ensure the pH is strictly neutral/slightly basic.
Q3: Can I use sodium methoxide (NaOMe) instead of NaOH? A: Yes, but it is often "too" strong. NaOMe can lead to higher rates of polymerization of the enone. Aqueous NaOH (10–20%) is preferred because the water phase creates a biphasic system that moderates the reaction rate, acting as a built-in heat sink.
Q4: The final product is colored yellow/brown. How do I fix this? A: The color usually comes from trace conjugated oligomers (aldol polymers). Fix: Treat the final oil with activated charcoal in refluxing ethanol, filter through Celite, and then distill.
References
-
Claisen-Schmidt Condensation Kinetics
-
Hydrogenation Selectivity
-
Catalyst Selection: "Hydrogenation of aromatic ketones... with hydrogen and Pd(0)EnCat." Royal Society of Chemistry / NIH. Available at: [Link]
-
-
Process Intensification (Flow Chemistry)
-
Impurity Characterization
Sources
Validation & Comparative
FTIR spectral analysis and peak assignment for 4-(3,4,5-Trimethoxyphenyl)butan-2-one
An In-Depth Guide to the FTIR Spectral Analysis of 4-(3,4,5-Trimethoxyphenyl)butan-2-one: A Comparative Approach
Authored by: Dr. Evelyn Reed, Senior Application Scientist
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Fourier-Transform Infrared (FTIR) spectroscopy remains a cornerstone analytical technique, offering a rapid, non-destructive, and highly informative "molecular fingerprint." This guide provides a comprehensive analysis of the FTIR spectrum of 4-(3,4,5-Trimethoxyphenyl)butan-2-one, a compound of interest due to its structural relation to various pharmacologically active molecules.
This document moves beyond a simple peak listing. It is designed as a comparative guide, grounding the spectral interpretation of the target molecule against its fundamental structural analogues. By dissecting the contributions of the aromatic trimethoxy core and the butanone sidechain, we will establish a robust, validated framework for peak assignment. This approach not only enhances the confidence in our analysis but also provides a methodology applicable to other complex aromatic ketones.
The Principle of FTIR Spectroscopy in Structural Elucidation
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states of its chemical bonds.[1] For a vibrational mode to be "IR active," it must result in a change in the molecule's net dipole moment.[1] The frequency of absorption is dependent on several factors, including the mass of the bonded atoms, the bond strength (single, double, triple), and the overall molecular environment.[2] Consequently, an FTIR spectrum provides a unique pattern of absorption bands that directly corresponds to the functional groups present in the molecule.
The spectrum is typically divided into two main regions:
-
Functional Group Region (4000-1500 cm⁻¹): This region contains characteristic stretching vibrations for most common functional groups (e.g., O-H, N-H, C-H, C=O, C≡N).[3]
-
Fingerprint Region (1500-400 cm⁻¹): This area contains complex, overlapping signals from bending vibrations and skeletal vibrations of the molecule as a whole.[4] While difficult to assign individually, this region is unique to each molecule and serves as a definitive fingerprint.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
To ensure reproducibility and accuracy, a standardized experimental protocol is critical. Attenuated Total Reflectance (ATR) is the preferred modern technique for solid or liquid samples, as it requires minimal sample preparation and provides excellent data quality.
Step-by-Step Workflow for ATR-FTIR Analysis
-
Instrument Preparation:
-
Ensure the FTIR spectrometer (e.g., Bruker Tensor 27) is powered on and has reached thermal equilibrium.
-
Perform a background scan to capture the spectrum of the ambient environment (air, CO₂, water vapor). This will be automatically subtracted from the sample spectrum.
-
-
Sample Preparation:
-
Place a small amount of the purified 4-(3,4,5-Trimethoxyphenyl)butan-2-one solid onto the ATR crystal (typically diamond or germanium).
-
Apply consistent pressure using the built-in clamp to ensure firm and uniform contact between the sample and the crystal surface. Inconsistent pressure is a common source of variability in peak intensity.
-
-
Data Acquisition:
-
Collect the sample spectrum. A typical setting involves co-adding 32 or 64 scans to improve the signal-to-noise ratio.
-
Set the spectral resolution to 4 cm⁻¹, which is sufficient for most structural elucidation tasks.
-
The data is collected over the standard mid-IR range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software automatically performs the background subtraction.
-
Apply an ATR correction algorithm to the spectrum. This is a crucial step that corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.
-
Perform baseline correction to remove any broad, underlying artifacts, ensuring accurate peak picking.
-
Caption: ATR-FTIR Experimental Workflow.
Spectral Analysis & Peak Assignment for 4-(3,4,5-Trimethoxyphenyl)butan-2-one
The structure of 4-(3,4,5-Trimethoxyphenyl)butan-2-one contains several key functional groups whose vibrations we expect to identify: an aromatic ring, methoxy (-OCH₃) ether groups, an aliphatic ketone (C=O), and aliphatic C-H bonds.
Table 1: Predicted FTIR Peak Assignments
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale & Comments |
| 3050 - 3000 | Weak | Aromatic C-H Stretch | The presence of C-H bonds on the benzene ring. These absorptions are typically weaker than aliphatic C-H stretches.[3][5] |
| 2990 - 2950 | Medium | Asymmetric CH₃ Stretch | From the methoxy and ketone methyl groups. |
| 2940 - 2850 | Medium | Aliphatic C-H Stretch | Stretching of C-H bonds in the -CH₂-CH₂- butyl chain.[6] |
| 2840 - 2820 | Medium | Symmetric CH₃ Stretch | Specifically from the -OCH₃ groups. This is a characteristic marker for methoxy groups. |
| ~1708 | Strong, Sharp | Ketone C=O Stretch | The carbonyl stretch is one of the most intense peaks in the spectrum.[4] Its position is slightly lowered from a typical saturated ketone (~1715 cm⁻¹) due to weak electronic effects from the aromatic ring, but not as significantly as a fully conjugated system.[7] |
| ~1600, ~1585, ~1500 | Medium-Weak | Aromatic C=C Ring Stretch | These bands are characteristic of the benzene ring itself and their presence confirms the aromatic core.[2][3] |
| ~1465 | Medium | CH₂ Scissoring & CH₃ Bending | Overlapping bands from the bending vibrations of the aliphatic chain and methyl groups. |
| ~1420 | Medium | Aromatic C=C Ring Stretch | Another characteristic vibration of the benzene ring skeleton. |
| ~1240 | Strong | Asymmetric C-O-C Stretch | This strong absorption is highly characteristic of aryl ethers (aromatic-oxygen bond).[3] |
| ~1125 | Strong | Symmetric C-O-C Stretch | Another strong band characteristic of the aryl ether linkage. The intensity of these C-O bands is a key feature. |
| ~1030 | Medium | Aliphatic C-O-C Stretch | Corresponds to the stretching of the O-CH₃ bond in the methoxy groups. |
| 850 - 810 | Medium-Strong | C-H Out-of-Plane Bending | For a 1,2,3,5-tetrasubstituted benzene ring, a strong absorption is expected in this region, indicating an isolated aromatic hydrogen. |
A Comparative Analysis: Validating Peak Assignments
To substantiate the assignments in Table 1, we will compare the expected spectrum of our target molecule with the known spectra of its constituent parts and a closely related analogue. This comparative approach is a powerful method for validating interpretations.
Caption: Logical relationship for comparative spectral analysis.
Table 2: Comparative Analysis of Key Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Target Molecule (Predicted) | Butan-2-one [4] | 1,3,5-Trimethoxybenzene [8] | Zingerone [9] | Analysis of Differences |
| C=O Stretch | ~1708 | ~1715 | N/A | ~1710 | The target's C=O frequency is slightly lower than the purely aliphatic butanone, indicating a minor electronic influence from the ring. It is very similar to Zingerone. |
| Aromatic C=C Stretch | ~1600, ~1585 | N/A | ~1600, ~1580 | ~1605, ~1515 | The positions are highly consistent with the aromatic cores of 1,3,5-TMB and Zingerone, confirming the benzene ring vibrations. |
| Aryl C-O Stretch | ~1240, ~1125 (Strong) | N/A | ~1230, ~1155 (Strong) | ~1270, ~1122 (Strong) | The presence of multiple strong bands in this region is a definitive marker for the methoxy groups on the aromatic ring, matching the pattern seen in 1,3,5-TMB and Zingerone. |
| Aliphatic C-H Stretch | 2940-2850 | 2980-2870 | N/A (Only -OCH₃) | 2970-2860 | The presence of these bands is consistent with the butanone sidechain seen in both butan-2-one and Zingerone. |
| O-H Stretch | Absent | Absent | Absent | ~3400 (Broad) | The most significant difference compared to Zingerone is the complete absence of a broad O-H stretch, confirming the lack of a hydroxyl group in the target molecule. |
This comparative analysis demonstrates a clear and logical correlation. The spectrum of 4-(3,4,5-Trimethoxyphenyl)butan-2-one can be effectively reconstructed by overlaying the key features of its aromatic core (1,3,5-trimethoxybenzene) and its aliphatic sidechain (butan-2-one). Furthermore, the direct comparison with Zingerone highlights the specific spectral change (the absence of the -OH band) resulting from a minor structural modification, reinforcing the validity of our assignments.
Conclusion
The FTIR spectral analysis of 4-(3,4,5-Trimethoxyphenyl)butan-2-one provides a clear and definitive fingerprint of its molecular structure. The key identifying features are a strong carbonyl (C=O) absorption around 1708 cm⁻¹, multiple strong C-O ether stretches between 1240 cm⁻¹ and 1125 cm⁻¹, and characteristic aromatic C=C stretching bands near 1600 cm⁻¹ and 1585 cm⁻¹. The absence of a broad O-H band in the 3200-3600 cm⁻¹ region clearly distinguishes it from hydroxylated analogues like Zingerone.
By employing a comparative methodology grounded in the spectra of simpler, related structures, we have established a high-confidence assignment for all major absorption bands. This guide serves as a robust reference for researchers and scientists working with this molecule and provides a template for the systematic spectral interpretation of other complex organic compounds.
References
-
Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
-
NIST. (n.d.). 2-Butanone, 4-(4-hydroxy-3-methoxyphenyl)-. NIST Chemistry WebBook. [Link]
-
NIH. (n.d.). 4-(4-Hydroxyphenyl)butan-2-one. National Center for Biotechnology Information. [Link]
-
University of Al-Qadisiyah. (n.d.). Preparation of compounds similar to 4-(4'-methoxyphenyl)-3-buten-2-one and 1,5-bis(4'-methoxyphenyl)-1,4-pentadien-3-one. [Link]
-
ResearchGate. (2007). Structure and Vibrational Spectra of 1,3,5-Trimethoxybenzene. [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
NIH. (n.d.). Torsional Vibrational Modes of Tryptophan Studied by Terahertz Time-Domain Spectroscopy. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2016). 20.2: Vibrations and Rotations of Molecules: Infrared and Microwave Spectroscopy. [Link]
-
ResearchGate. (n.d.). Experimental FTIR and FT-Raman spectra of 4-methoxy-4-methyl-2-pentanone. [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent. [Link]
-
Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of butanone. [Link]
-
Preprints.org. (n.d.). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires. [Link]
-
DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. [Link]
-
SlidePlayer. (n.d.). Ir lecture part 2. [Link]
-
NIST. (1974). Tables of Molecular Vibrational Frequencies. [Link]
-
SlidePlayer. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Fingerprint Profiling. [Link]
-
Insubria. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. [Link]
-
InfinityPV. (2025). How to Interpret FTIR Results: A Beginner's Guide. [Link]
-
PubChem. (n.d.). 1,3,5-Trimethoxybenzene. [Link]
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A Senior Application Scientist's Guide to Spectral Cross-Referencing: The Case of 4-(3,4,5-Trimethoxyphenyl)butan-2-one
For the modern researcher, the unambiguous structural confirmation of a chemical entity is the bedrock of credible science. This is particularly true in drug development, where novel intermediates and active pharmaceutical ingredients (APIs) must be characterized with absolute certainty. This guide provides an in-depth, practical workflow for the cross-referencing and validation of 4-(3,4,5-Trimethoxyphenyl)butan-2-one, a substituted butanone of interest, using multiple spectroscopic techniques. We will navigate the complexities of spectral databases, address common data gaps, and establish a self-validating protocol to ensure the highest degree of scientific integrity.
The Analytical Imperative: Why Multi-Technique Corroboration is Non-Negotiable
4-(3,4,5-Trimethoxyphenyl)butan-2-one, with its distinct aromatic and ketone moieties, presents a clear-cut yet illustrative case for structural elucidation. Relying on a single analytical technique is a perilous shortcut. A mass spectrum may confirm the molecular weight, but it reveals little about isomerism. An infrared spectrum may identify functional groups, but it fails to map the atomic connectivity. Only by integrating data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy can we build a robust, irrefutable structural dossier.
The core principle of this guide is orthogonal verification . Each technique probes the molecule using a different physical principle, and when the data from all three align, the confidence in the structural assignment becomes exceptionally high.
Mass Spectrometry (MS): The First Pass for Molecular Identity
Mass spectrometry provides the molecular weight and fragmentation pattern of a compound, offering the most direct evidence of its elemental composition.[1][2] For a molecule like 4-(3,4,5-Trimethoxyphenyl)butan-2-one (Molecular Formula: C₁₃H₁₈O₄), the initial goal is to find the molecular ion peak.
Causality in Experimental Design: The choice of ionization technique is critical. Electron Ionization (EI) is a high-energy method that often leads to extensive fragmentation, potentially making the molecular ion peak weak or absent. Electrospray Ionization (ESI), a softer technique, is generally preferred for preserving the molecular ion, which is crucial for initial confirmation.
Predicted Mass Spectrum Data
| Feature | Predicted Value | Rationale |
| Molecular Formula | C₁₃H₁₈O₄ | Based on chemical structure. |
| Monoisotopic Mass | 238.1205 g/mol | The exact mass is a key parameter for high-resolution MS. |
| [M+H]⁺ (ESI) | m/z 239.1278 | Protonated molecule, expected as the base peak in positive-mode ESI. |
| [M+Na]⁺ (ESI) | m/z 261.1097 | Sodium adduct, commonly observed in ESI. |
| Key Fragment (EI) | m/z 181.0865 | Corresponds to the tropylium-like ion from cleavage of the bond beta to the ring. |
| Key Fragment (EI) | m/z 43.0184 | Corresponds to the acetyl cation [CH₃CO]⁺.[3] |
Protocol: Acquiring High-Resolution Mass Spectra
-
Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) calibrated according to the manufacturer's protocol.
-
ESI-MS Acquisition (Positive Mode):
-
Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Set the capillary voltage to an appropriate value (e.g., 3.5-4.5 kV).
-
Acquire data over a mass range of m/z 50-500.
-
-
Data Analysis:
-
Identify the [M+H]⁺ and [M+Na]⁺ peaks.
-
Confirm that the measured exact mass is within a 5 ppm tolerance of the calculated theoretical mass.
-
Cross-Referencing Workflow: A Logical Approach
The process of validating a compound's identity through its spectra is a systematic one. It begins with data acquisition and proceeds through several stages of comparison and verification.
Caption: A systematic workflow for spectral data validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy provides the most detailed information about the molecular structure of an organic compound by probing the magnetic properties of atomic nuclei.[1] For 4-(3,4,5-Trimethoxyphenyl)butan-2-one, both ¹H and ¹³C NMR are essential.
Causality in Experimental Design: The choice of deuterated solvent is paramount. Chloroform-d (CDCl₃) is a good first choice for many organic molecules. Tetramethylsilane (TMS) is used as an internal standard, with its signal defined as 0.0 ppm, against which all other signals are referenced.[4]
Predicted ¹H and ¹³C NMR Data (in CDCl₃)
¹H NMR (400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 6.40 | s | 2H | Ar-H | Two equivalent aromatic protons. |
| ~ 3.86 | s | 6H | Ar-OCH₃ (meta) | Two equivalent methoxy groups at positions 3 and 5. |
| ~ 3.83 | s | 3H | Ar-OCH₃ (para) | One methoxy group at position 4. |
| ~ 2.85 | t | 2H | Ar-CH₂ -CH₂ | Methylene group adjacent to the aromatic ring, split by the other methylene. |
| ~ 2.75 | t | 2H | CH₂-CH₂ -C=O | Methylene group adjacent to the carbonyl, split by the other methylene. |
| ~ 2.15 | s | 3H | C(=O)-CH₃ | Methyl group adjacent to the carbonyl. |
¹³C NMR (100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 208.0 | C =O | Ketone carbonyl carbon.[4] |
| ~ 153.2 | Ar-C -OCH₃ (para) | Aromatic carbon attached to the para-methoxy group. |
| ~ 136.5 | Ar-C -OCH₃ (meta) | Aromatic carbons attached to the meta-methoxy groups. |
| ~ 131.0 | Ar-C -CH₂ | Quaternary aromatic carbon attached to the butyl chain. |
| ~ 105.2 | Ar-C H | Aromatic CH carbons. |
| ~ 60.8 | Ar-OC H₃ (para) | Carbon of the para-methoxy group. |
| ~ 56.1 | Ar-OC H₃ (meta) | Carbons of the meta-methoxy groups. |
| ~ 45.5 | Ar-CH₂-C H₂ | Methylene carbon adjacent to the carbonyl. |
| ~ 29.8 | C(=O)-C H₃ | Methyl carbon of the acetyl group. |
| ~ 29.5 | Ar-C H₂ | Methylene carbon adjacent to the ring. |
Protocol: Acquiring High-Quality NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of CDCl₃ containing 0.03% TMS in a clean NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for optimal resolution.
-
Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.0 ppm.
-
Integrate the ¹H NMR signals and pick peaks for both spectra.
-
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[1][5] The IR spectrum provides a unique "fingerprint" for a compound.[6]
Causality in Experimental Design: For a solid sample, Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation. For a liquid or dissolved solid, a thin film between salt plates can be used.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~ 2950-2850 | Medium | C-H Stretch | Aliphatic C-H |
| ~ 1715 | Strong | C=O Stretch | Ketone |
| ~ 1600, 1500 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~ 1250-1000 | Strong | C-O Stretch | Aryl-alkyl ether |
Protocol: Acquiring an ATR-FTIR Spectrum
-
Background Scan: With the ATR crystal clean, acquire a background spectrum. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
The Synthesis: Cross-Referencing with Spectral Databases
With high-quality experimental data in hand, the next step is to compare it against established spectral libraries.
Key Spectral Databases
-
NIST Chemistry WebBook: A comprehensive collection of chemical and physical data, including mass and IR spectra, maintained by the U.S. National Institute of Standards and Technology.[7][8]
-
Spectral Database for Organic Compounds (SDBS): A free, integrated database hosted by AIST in Japan, containing MS, IR, ¹H NMR, and ¹³C NMR spectra.[9][10][11][12]
-
PubChem: A public database from the U.S. National Institutes of Health (NIH) that contains chemical information, including links to spectral data and literature.[13][14][15][16][17][18][19]
The Validation Process
The validation of a compound's identity is achieved by confirming that all acquired spectra match the reference data from these databases.
Caption: Predicted key fragmentation pathways in EI-MS.
If a database entry for 4-(3,4,5-Trimethoxyphenyl)butan-2-one is unavailable—a common scenario for novel compounds—the strategy shifts. One must then compare the experimental data to the spectra of structurally similar compounds. For instance, comparing the spectra to those of 4-(p-methoxyphenyl)-2-butanone[18][20] or 4-(4-hydroxy-3-methoxyphenyl)-2-butanone[21] can provide invaluable clues. The presence of signals for the three methoxy groups and the specific aromatic proton splitting pattern in your experimental data would be the key differentiators confirming your unique structure.
This rigorous, multi-faceted approach to spectral cross-referencing ensures that the structural identity of a compound is not merely suggested, but definitively proven, upholding the highest standards of scientific and analytical rigor.
References
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Doc Brown's Chemistry. butanone low high resolution H-1 proton nmr spectrum of butanone analysis interpretation. Doc Brown's Advanced Organic Chemistry Revision Notes. Available from: [Link]
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Re3data.org. Spectral Database for Organic Compounds. re3data.org. Available from: [Link]
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PMC. NMRexp: A database of 3.3 million experimental NMR spectra. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 1-Octanesulfonamide, N-(3-(dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-. National Center for Biotechnology Information. Available from: [Link]
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FooDB. Showing Compound butan-2-one (FDB030703). FooDB. Available from: [Link]
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PubChem. Anisylacetone | C11H14O2 | CID 61007 - PubChem. National Center for Biotechnology Information. Available from: [Link]
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Modgraph. To add or not to add—that is the question for your reference spectra prediction databases. Modgraph Consultants. Available from: [Link]
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PubChem. Terephthalamide, N,N'-bis(1-methyl-4-phenyl-4-piperidylmethyl)-, dihydrochloride. National Center for Biotechnology Information. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
